
ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by a central triazole ring substituted with a 4-methoxybenzamido methyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 4, and a thioacetate ester at position 2. The 1,2,4-triazole scaffold is synthetically versatile, allowing modifications that influence electronic, steric, and solubility properties. Key structural features include:
- 4-Methoxybenzamido group: Enhances hydrogen-bonding capacity and modulates lipophilicity.
- 3-(Trifluoromethyl)phenyl group: Introduces electron-withdrawing effects, improving metabolic stability and target binding.
- Thioacetate ester: Provides a reactive site for further derivatization or hydrolysis to thiol-containing metabolites .
Synthesis typically involves cyclization of hydrazinecarbothioamide precursors under basic conditions, followed by S-alkylation with α-halogenated esters . Spectral confirmation (IR, NMR, MS) ensures structural integrity, with IR bands at ~1250 cm⁻¹ (C=S) and absence of C=O (~1660 cm⁻¹) confirming triazole formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Methoxybenzamido Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antifungal or anticancer agent.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and trifluoromethyl group play a crucial role in its binding affinity and specificity. The methoxybenzamido group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- 4-Methoxybenzamido vs. 4-fluorobenzamido : The methoxy group improves solubility relative to fluorine but may reduce metabolic stability due to demethylation pathways .
Spectral and Physicochemical Properties
IR and NMR Spectral Features
- C=S Stretching : All analogs show IR bands at 1240–1255 cm⁻¹, confirming the thione tautomer .
- NH Stretching : Bands at 3150–3414 cm⁻¹ indicate the presence of secondary amines in the thione form .
- ¹H-NMR : The target compound’s 3-(trifluoromethyl)phenyl group exhibits a singlet at δ 7.6–7.8 ppm, distinct from substituents like ethoxy (δ 1.3–1.5 ppm for CH₃) .
Molecular Properties
Key Observations :
Biological Activity
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole derivative characterized by significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential applications due to its unique structural features, including a triazole ring, trifluoromethyl group, and methoxybenzamido moiety.
Chemical Structure and Properties
The molecular formula for this compound is C23H23F3N4O4S, highlighting its complex nature. The presence of the triazole ring is crucial as it is known for its biological activity, particularly in antimicrobial and antifungal applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzamido group may improve binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole structures exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Candida albicans | 0.25 µg/mL |
These results indicate that the compound possesses potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on mammalian cell lines (e.g., Chinese Hamster Ovarian cells) revealed that the compound exhibits low toxicity at therapeutic concentrations. The selectivity index indicates a favorable therapeutic window, making it a promising candidate for further development .
Case Studies
A notable study explored the structure–activity relationship (SAR) of triazole derivatives similar to this compound. Researchers identified that modifications on the methoxybenzamido group significantly influenced antimicrobial potency and selectivity against Mycobacterium tuberculosis. The findings suggest that specific substitutions can enhance the compound's efficacy against resistant strains .
Properties
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4S/c1-3-33-19(30)13-34-21-28-27-18(12-26-20(31)14-7-9-17(32-2)10-8-14)29(21)16-6-4-5-15(11-16)22(23,24)25/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCGDRABANYYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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